5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile
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Overview
Description
5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a cyclopropane and an oxetane ring, with a nitrile group attached to the oxetane ring. The presence of the isopropyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-1-oxaspiro[23]hexane-2-carbonitrile typically involves multistep organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the cyclization and nitrile introduction steps efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrile group or the isopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of oxetane derivatives with hydroxyl or carbonyl groups.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which 5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The nitrile group can act as a reactive site for binding to enzymes or receptors, potentially inhibiting or modifying their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Another spirocyclic compound with different substituents and applications.
2-(N-aryl-1,2,3-triazol-4-yl) quinoline: A compound with a similar spirocyclic framework but different functional groups.
Uniqueness
5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific combination of a spirocyclic structure, nitrile group, and isopropyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-6(2)7-3-9(4-7)8(5-10)11-9/h6-8H,3-4H2,1-2H3 |
InChI Key |
XTWRYMHBXHCOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2(C1)C(O2)C#N |
Origin of Product |
United States |
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